![molecular formula C8H6BFO4 B8264336 7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B8264336.png)
7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Overview
Description
7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is an organic compound with the molecular formula C₈H₆BFO₄ and a molecular weight of 195.94 g/mol . This compound is part of the oxaborole family, which is known for its unique boron-containing heterocyclic structure. The presence of boron in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves the reaction of appropriate boronic acids with fluorinated aromatic compounds under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with molecular targets in biological systems. The boron atom in its structure can form reversible covalent bonds with biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid include other oxaborole derivatives such as:
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid .
These compounds share the boron-containing heterocyclic structure but differ in their substituents, which can affect their chemical and biological properties. The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific interactions with biological targets .
Properties
IUPAC Name |
7-fluoro-1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO4/c10-7-5(8(11)12)2-1-4-3-14-9(13)6(4)7/h1-2,13H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFMSPPPQNUERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2F)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

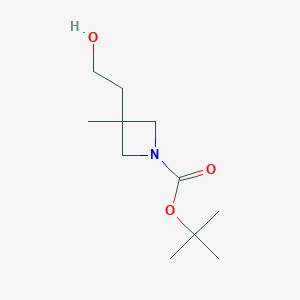
![2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8264261.png)
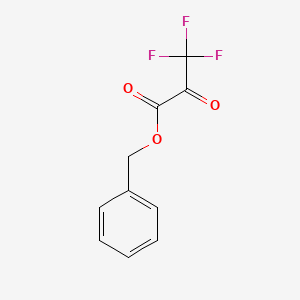
![ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate](/img/structure/B8264273.png)
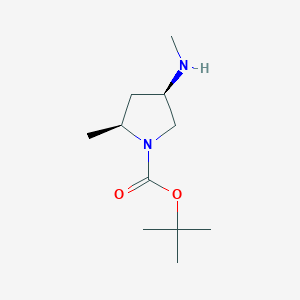
![1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B8264285.png)
![Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane](/img/structure/B8264292.png)
![2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B8264295.png)
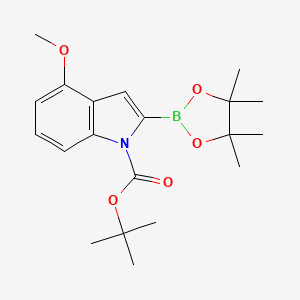
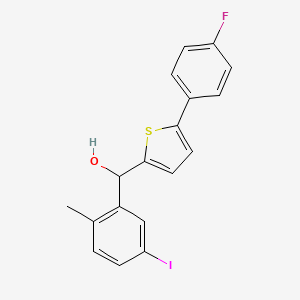
![(5aS,6aR)-2-((5aS,6aR)-2',2'-Dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxan]-2-yl)-2',2'-dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane]](/img/structure/B8264339.png)
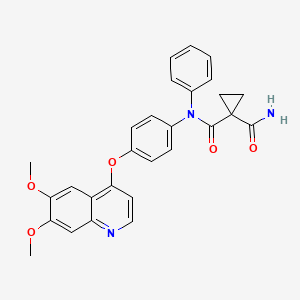
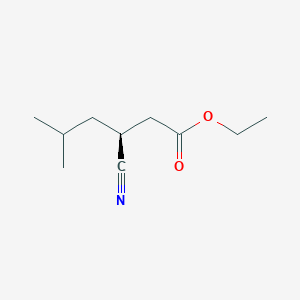
![(5aS,5a''S,6aR,6a''R)-2',2',2''',2'''-Tetraphenyl-2,2''-bispiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane]](/img/structure/B8264359.png)
